molecular formula C10H6BrFN2O B13698745 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B13698745
M. Wt: 269.07 g/mol
InChI Key: AFVGAZIXHXSXGK-UHFFFAOYSA-N
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Description

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carboxylic acid.

    Reduction: Formation of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-methanol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde
  • 5-Bromo-4-(2-chlorophenyl)-1H-imidazole-2-carbaldehyde
  • 5-Bromo-4-(2-methylphenyl)-1H-imidazole-2-carbaldehyde

Uniqueness

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

5-bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-3-1-2-4-7(6)12/h1-5H,(H,13,14)

InChI Key

AFVGAZIXHXSXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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